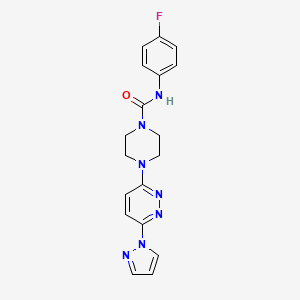![molecular formula C9H11LiN2O2 B2449344 2-[5-(ジメチルアミノ)ピリジン-2-イル]酢酸リチウム CAS No. 2197056-91-8](/img/structure/B2449344.png)
2-[5-(ジメチルアミノ)ピリジン-2-イル]酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a lithium ion coordinated to a pyridine ring substituted with a dimethylamino group and an acetate moiety. This unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
科学的研究の応用
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate has diverse applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and cellular processes.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 2-[5-(dimethylamino)pyridin-2-yl]acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates and ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
作用機序
The mechanism by which Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and pyridine ring can coordinate with metal ions or interact with biological macromolecules, influencing their activity. The acetate moiety may also play a role in modulating the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- Lithium 2-[5-(methylamino)pyridin-2-yl]acetate
- Lithium 2-[5-(ethylamino)pyridin-2-yl]acetate
- Lithium 2-[5-(dimethylamino)pyrimidin-2-yl]acetate
Uniqueness
Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and increases its reactivity compared to similar compounds. This makes it particularly valuable in catalytic and coordination chemistry applications.
特性
IUPAC Name |
lithium;2-[5-(dimethylamino)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-7(10-6-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOTDNTUSZZTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=CN=C(C=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2449276.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2449282.png)


